Artemetero alfa

Descripción general

Descripción

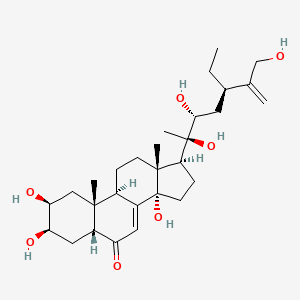

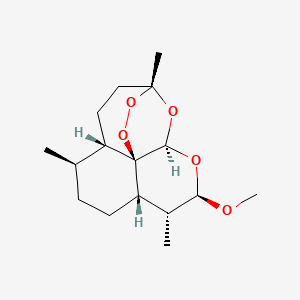

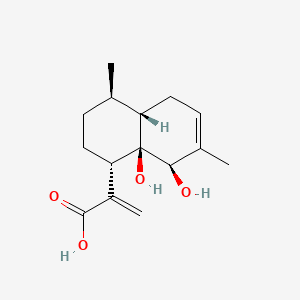

Alpha-Artemether is a methyl ether derivative of artemisinin, which is a peroxide-containing lactone isolated from the antimalarial plant Artemisia annua . It is also known as dihydroartemisinin methyl ether . It is an antimalarial medication used for the treatment of chloroquine-resistant malaria caused by a malarial parasite . This medicine is used for treating the infection but does not prevent it .

Synthesis Analysis

Artemether is extensively metabolized in vivo to its active metabolite Dihydroartemisinin (DHA), and therefore its determination offers considerable difficulties . In the present study, DHA identification and estimation were accurately performed by the mass spectrometric analysis, using a high-resolution liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) LTQ Orbitrap hybrid mass spectrometer .

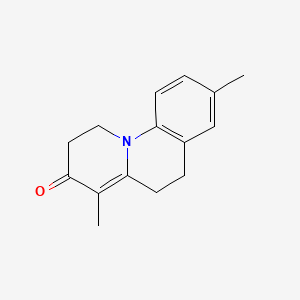

Molecular Structure Analysis

Artemether is a white crystalline solid with a molecular mass of 298.379 g·mol −1 and a melting point of 86–90 °C . It’s sensitive to light and air, practically insoluble in water but soluble in acetone, anhydrous ethanol, ethyl acetate, and dichloromethane . The analysis of ARTM structure reveals the presence of three ring systems with various substituents .

Chemical Reactions Analysis

Artemether is not a very biologically stable compound and is immediately metabolized to its active metabolite dihydroartemisinin . Both artemether and DHA after ionization undergo neutral losses of methanol and water, respectively, in the source of the mass spectrometer .

Physical And Chemical Properties Analysis

Alpha-Artemether has a melting point of 88℃ (acetone) and a boiling point of 357.5±42.0 °C (Predicted) . Its density is 1.18±0.1 g/cm3 (Predicted) . It is stored in a refrigerator . It is slightly soluble in Chloroform and Methanol .

Aplicaciones Científicas De Investigación

Tratamiento de la Malaria

El Artemetero alfa se usa ampliamente en el tratamiento de infecciones no complicadas por Plasmodium falciparum . Actualmente se recomienda como terapia de primera y segunda línea para estas infecciones en Chad . El fármaco actúa contra las etapas eritrocíticas de P. falciparum inhibiendo la síntesis de ácidos nucleicos y proteínas .

Terapia Combinada

El Artemetero a menudo se administra en combinación con otros medicamentos para mejorar la eficacia. Por ejemplo, se usa en combinación con lumefantrina . Esta combinación ha demostrado una alta eficacia terapéutica en el tratamiento de la malaria falciparum no complicada .

Vigilancia Genética

Se han realizado investigaciones para evaluar la eficacia del artemetero y su impacto en la composición genética del parásito de la malaria. Los estudios han analizado mutaciones en varios genes del parásito en respuesta al tratamiento con artemetero .

Disfunción de la Barrera Intestinal

Se ha descubierto que el artemetero atenúa la disfunción de la barrera intestinal en ratones alimentados con una dieta rica en grasas y fructosa . Mejora significativamente el desequilibrio de la flora intestinal causado por la dieta y alivia los trastornos de la función de la barrera intestinal y las respuestas inflamatorias .

Efectos Antiinflamatorios

El artemetero aumenta la expresión de las proteínas de unión estrecha ZO-1 y ocludina y disminuye la expresión de los factores proinflamatorios TNF-α e IL-1β . Esto sugiere que tiene efectos antiinflamatorios que pueden ser beneficiosos para tratar la inflamación intestinal .

Modulación de la Flora Intestinal

Se ha demostrado que la ingesta a largo plazo de artemetero modula los cambios en la riqueza bacteriana inducidos por dietas ricas en grasas y fructosa . Esto sugiere que el artemetero podría usarse potencialmente para tratar afecciones relacionadas con desequilibrios de la flora intestinal .

Mecanismo De Acción

Target of Action

Alpha-Artemether, also known as Artemether, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species , including Plasmodium falciparum and unidentified Plasmodium species . These species are responsible for causing malaria in humans.

Mode of Action

Artemether exerts its effects by inhibiting nucleic acid and protein synthesis within the Plasmodium species . It is believed to interact with the heme, a byproduct of hemoglobin degradation, leading to the production of free radicals that are toxic to the parasite . This interaction is facilitated by the unique endoperoxide bridge present in Artemether .

Biochemical Pathways

Artemether is metabolized into the active metabolite dihydroartemisinin . The drug’s action against the erythrocytic stages of P. falciparum involves the inhibition of nucleic acid and protein synthesis . The exact biochemical pathways affected by Artemether are still under investigation, but it is known to impact pathways related to oxidative stress and inflammation .

Pharmacokinetics

Artemether is rapidly absorbed by the gastrointestinal tract after oral administration, with peak concentrations seen 2 hours post-administration . It is highly protein-bound (95.4%) and is primarily metabolized in the human body to the active metabolite, dihydroartemisinin, mainly by hepatic enzymes CYP3A4/5 . Approximately 80% of the drug is excreted through the urine and feces within 24 hours of administration .

Result of Action

The molecular and cellular effects of Artemether’s action primarily involve the death of Plasmodium-infected red blood cells . It selectively kills these cells without destroying healthy ones . Additionally, Artemether has been shown to have anti-inflammatory effects and can regulate oxidative stress .

Action Environment

The efficacy and stability of Artemether can be influenced by environmental factors such as the presence of food, which has been shown to improve the absorption of Artemether 2- to 3-fold . Furthermore, the drug is effective in treating infections acquired in chloroquine-resistant areas , indicating its robustness in different environmental conditions.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-CNNNLJIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044907 | |

| Record name | alpha-Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71939-51-0 | |

| Record name | α-Artemether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71939-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Artemether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071939510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-ARTEMETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111W6L37CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

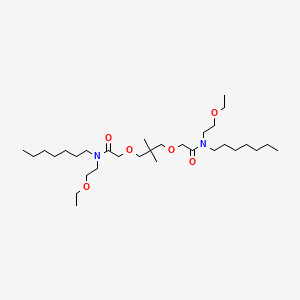

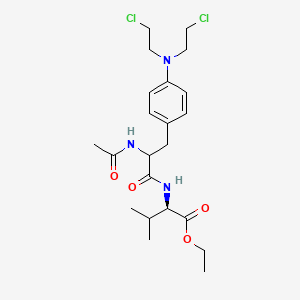

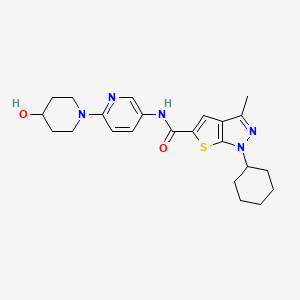

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)